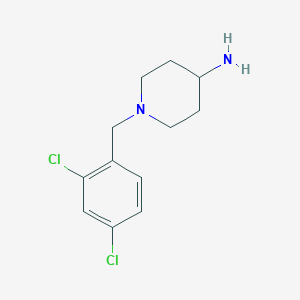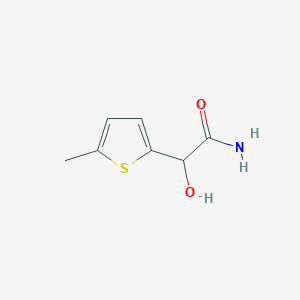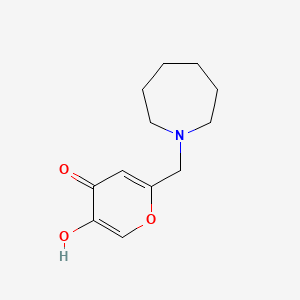
3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Br2O2S It is characterized by the presence of two bromine atoms, a methyl group, and a tetrahydrothiophene ring with a 1,1-dioxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide typically involves the bromination of 2-methyltetrahydrothiophene 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydro-2-methyltetrahydrothiophene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution: Formation of 3,4-disubstituted-2-methyltetrahydrothiophene derivatives.
Reduction: Formation of 3,4-dihydro-2-methyltetrahydrothiophene.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its bromine atoms and sulfone group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
- 3,4-Dichloro-2-methyltetrahydrothiophene 1,1-dioxide
- 3,4-Diiodo-2-methyltetrahydrothiophene 1,1-dioxide
Uniqueness
3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific bromine substitution pattern and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H8Br2O2S |
|---|---|
Molekulargewicht |
291.99 g/mol |
IUPAC-Name |
3,4-dibromo-2-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H8Br2O2S/c1-3-5(7)4(6)2-10(3,8)9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
QFLJZRPVGIWQRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CS1(=O)=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)






